![molecular formula C14H22N2O2 B6024579 1-(2,3-dimethoxybenzyl)-4-methylpiperazine](/img/structure/B6024579.png)
1-(2,3-dimethoxybenzyl)-4-methylpiperazine
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Overview
Description
1-(2,3-Dimethoxybenzyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxybenzyl)-4-methylpiperazine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxybenzyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-4-methylpiperazine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions with biomolecules.
Industrial Applications: The compound can serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.
1-(2,3-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine:
Uniqueness: 1-(2,3-Dimethoxybenzyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,3-dimethoxybenzyl and methyl groups on the piperazine ring allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-7-9-16(10-8-15)11-12-5-4-6-13(17-2)14(12)18-3/h4-6H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZJXKHASWPGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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